molecular formula C11H11NO2 B1298860 Methyl 1-methylindole-6-carboxylate CAS No. 1204-32-6

Methyl 1-methylindole-6-carboxylate

Cat. No. B1298860
CAS RN: 1204-32-6
M. Wt: 189.21 g/mol
InChI Key: NMILWYUYIFMKTE-UHFFFAOYSA-N
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Description

“Methyl 1-methylindole-6-carboxylate” is a chemical compound with the molecular formula C11H11NO2 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of “Methyl 1-methylindole-6-carboxylate” involves several steps. One method involves stirring the compound with sodium hydroxide in a mixture of methanol, tetrahydrofuran (THF), and water at room temperature for 36 hours .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methylindole-6-carboxylate” consists of 11 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

“Methyl 1-methylindole-6-carboxylate” can undergo various chemical reactions. For example, it can participate in copper-catalyzed alkylation reactions of indole .


Physical And Chemical Properties Analysis

“Methyl 1-methylindole-6-carboxylate” is a solid at room temperature. It has a molecular weight of 189.21 and is stored in a refrigerator . Its InChI Key is NMILWYUYIFMKTE-UHFFFAOYSA-N .

Scientific Research Applications

Application 1: Synthesis of Indole Derivatives

  • Summary of the Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application or Experimental Procedures : The synthesis of indole derivatives involves various chemical reactions. For instance, the reaction of compound 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .
  • Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Application 2: Preparation of Tryptophan Dioxygenase Inhibitors

  • Summary of the Application : Methyl indole-6-carboxylate is used as a reactant for the preparation of tryptophan dioxygenase inhibitors .

Application 3: Synthesis of Selected Alkaloids

  • Summary of the Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application or Experimental Procedures : The Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole (10) .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Application 4: Preparation of Tryptophan Dioxygenase Inhibitors

  • Summary of the Application : Methyl 1-Methylindole-6-carboxylate is used as a reactant for the preparation of tryptophan dioxygenase inhibitors .

Safety And Hazards

“Methyl 1-methylindole-6-carboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, to use it only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .

Future Directions

The future directions of “Methyl 1-methylindole-6-carboxylate” research could involve testing its activity in pharmacological compounds . It could also involve further exploration of its synthesis methods and its potential applications in various fields.

properties

IUPAC Name

methyl 1-methylindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMILWYUYIFMKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348673
Record name methyl 1-methylindole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methylindole-6-carboxylate

CAS RN

1204-32-6
Record name methyl 1-methylindole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204-32-6
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Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 9 (a), except substituting methyl indole-6-carboxylate for the ethyl indole-2-carboxylate, the title compound (2.5 g, 95%) was obtained as white solid: MS (ES) m/e 190.2 (M+H)+.
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Yield
95%

Synthesis routes and methods II

Procedure details

1H-Indole-6-carboxylic acid 37 (0.20 g, 1.24 mmol) was dissolved in dimethylformamide (10 mL) and cooled to 0° C. for the portion-wise addition of sodium hydride (0.20 g, 4.96 mmol). After complete addition, the reaction mixture was allowed to warm to rt and stirred for 1 hr then methyl iodide (0.15 mL, 2.48 mmol) was added to the reaction mixture. Quenching with water followed by rotary evaporation led to the crude residue, which was taken up with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and evaporated to provide crude 166 (it was used crude in the next step). MS: 189.08 (calc), 190.1 (obs).
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Synthesis routes and methods III

Procedure details

The title compound was prepared in a manner similar to Reference Example 5 (23) except that 2-(4-iodobutoxy)tetrahydropyran and ethyl 4-chloro-2-indolecarboxylate was used in place of 2-(2-iodoethoxy)tetrahydropyran and methyl 2-indolecarboxylate.
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Synthesis routes and methods IV

Procedure details

The reaction was carried out in a manner similar to Reference Example 4 except for using 3.00 (17.1 mmol) of methyl 6-indolecarboxylate, 0.68 g (17.1 mmol) of 60% sodium hydroxide, 4.86 g (34.4 mmol) of methyl iodide and 60 ml of dimethylformamide. Thus 2.75 g (86.9%) of methyl 1-methyl-6-indolecarboxylate was obtained.
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4.86 g
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60 mL
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Synthesis routes and methods V

Procedure details

Iodomethane (2.3 mL, 36.9 mmol) was added to a suspension of indole-6-carboxylic acid (1.55 g, 9.62 mmol) and potassium carbonate (1.98 g, 14.3 mmol) in DMF (32 mL) under argon. The reaction was stirred at room temperature for 24 hr. The reaction was quenched with sat. NH4Cl and extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel (0-60% EtOAc:Hexane). ESI-MS m/z 190 (MH)+.
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2.3 mL
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32 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RM Acheson, JM Vernon - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… of the residue successively with aqueous sodium hydrogen carbonate and water, and four recrystallisations from aqueous methanol afforded methyl 1-methylindole-6-carboxylate (XVI) …
Number of citations: 32 pubs.rsc.org
YL Zheng, O Daneshfar, JY Li, J Masson-Makdissi… - Synlett, 2023 - thieme-connect.com
… We then performed another optimization, this time using methyl 1-methylindole-6-carboxylate (4) and cyclopropylmethanol (5), which was found in the initial screen to be a moderately …
Number of citations: 0 www.thieme-connect.com
JJ Pi, XY Lu, JH Liu, X Lu, B Xiao, Y Fu… - The Journal of Organic …, 2018 - ACS Publications
… The compound was prepared following the general procedure using methyl 1-methylindole-6-carboxylate and 1-bromo-4-methoxybenzene as reactants. The product was isolated by …
Number of citations: 11 pubs.acs.org

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